1-(2-Chloroethyl)piperazine

Overview

Description

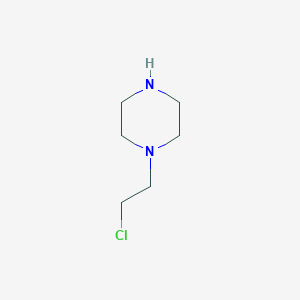

1-(2-Chloroethyl)piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-chloroethanol under basic conditions. The reaction typically proceeds as follows: [ \text{Piperazine} + \text{2-Chloroethanol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized conditions to maximize yield and purity. For example, the reaction may be carried out in a solvent such as toluene at elevated temperatures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different piperazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed:

Nucleophilic Substitution: Products include azidoethylpiperazine or cyanoethylpiperazine.

Oxidation: N-oxides of this compound.

Reduction: Various reduced piperazine derivatives

Scientific Research Applications

1-(2-Chloroethyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anticancer and antiviral drugs.

Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)piperazine involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

1-(2-Hydroxyethyl)piperazine: Similar structure but with a hydroxyl group instead of a chlorine atom.

1-(2-Bromoethyl)piperazine: Contains a bromine atom instead of chlorine, leading to different reactivity.

1-(2-Iodoethyl)piperazine: Iodine substitution results in distinct chemical properties.

Uniqueness: 1-(2-Chloroethyl)piperazine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The chlorine atom provides a good leaving group, making the compound versatile for various synthetic applications .

Biological Activity

1-(2-Chloroethyl)piperazine (CEP) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its biological activity is largely attributed to its interaction with specific receptors and enzymes, leading to a range of biochemical effects. This article explores the biological activity of CEP, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄Cl₂N₂

- Molecular Weight : Approximately 185.09 g/mol

- Classification : Piperazine derivative

The compound features a chloroethyl group attached to the nitrogen atom of the piperazine ring, which influences its reactivity and biological interactions.

Primary Targets

This compound primarily targets the GABA receptor , acting as a GABA receptor agonist . This interaction suggests that it may influence neurotransmission pathways, potentially affecting muscle contraction and other physiological processes.

Biochemical Pathways

- Enzyme Interaction : CEP has been shown to inhibit certain enzymes, including cytochrome P450, which is crucial for drug metabolism.

- Cellular Effects : The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Molecular Mechanism

The molecular mechanism involves binding to specific receptors or enzymes, leading to inhibition or activation of their activity. For example, it can inhibit DNA polymerase, thus preventing DNA replication and cell division.

Antitumor Activity

Research indicates that CEP exhibits potential antitumor properties due to its ability to alkylate DNA, resulting in cytotoxic effects on cancer cells. This mechanism is critical for its application in cancer therapeutics .

Antimicrobial Properties

Studies have shown that CEP has antimicrobial activity against various pathogens. It has been evaluated for its efficacy against gram-positive bacteria and mycobacterial strains, demonstrating significant antibacterial effects comparable to standard antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, CEP has been investigated for its anti-inflammatory effects. It has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Applications in Research

This compound is utilized across various scientific domains:

- Medicinal Chemistry : As a building block for synthesizing biologically active molecules and pharmaceuticals.

- Biological Studies : In studies focusing on enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

- Industrial Applications : Used in producing polymers and other industrial chemicals.

Study 1: Antitumor Activity

A study demonstrated that CEP could effectively induce apoptosis in cancer cell lines through its interaction with cellular pathways involved in cell survival and death. The results indicated that treatment with CEP led to increased caspase activation and subsequent apoptosis.

Study 2: Antimicrobial Efficacy

In another investigation, CEP was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity, outperforming some conventional antibiotics at similar concentrations .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Chloroethyl)piperazine, and how can byproduct formation be mitigated?

The synthesis typically involves alkylation of piperazine with 1,2-dichloroethane under basic conditions. A common challenge is the formation of undesired ethoxyethyl derivatives (e.g., 1-(2-ethoxyethyl)piperazine) when ethanol is used as a solvent. To minimize this, refluxing acetone with potassium carbonate is recommended to suppress nucleophilic substitution by ethanol . Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) ensures progress, and purification via silica gel chromatography enhances purity.

Q. Which analytical techniques are most effective for characterizing this compound?

Raman microspectroscopy with optimized parameters (20 mW laser power, 128–256 scans) provides high-resolution spectral differentiation, even for structural isomers. Multivariate analysis (e.g., PCA-LDA) of peak positions and intensities enhances identification accuracy . HPLC with internal standards (e.g., p-tolylpiperazine) is recommended for quantitative analysis in biological matrices .

Q. What are the primary pharmacological applications of this compound in medicinal chemistry?

This compound serves as a precursor in synthesizing serotonin receptor ligands (e.g., 5-HT1A antagonists). Its chloroethyl group enables functionalization for structure-activity relationship (SAR) studies, particularly in developing neuropsychiatric therapeutics .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (N2/Ar) at −20°C. Avoid exposure to moisture and ethanol, which may trigger hydrolysis or alkylation side reactions. Regular purity checks via NMR or LC-MS are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural analogs or isomer impurities. Rigorous characterization (e.g., chiral HPLC for enantiomers) and standardized assay conditions (e.g., receptor binding protocols with controls for metabolite interference) are critical. Cross-validation using orthogonal methods (e.g., in vitro vs. in vivo models) clarifies bioactivity .

Q. What strategies optimize reaction yields in synthesizing this compound derivatives?

Use palladium-catalyzed cross-coupling for functionalization, with DMF as a solvent at 80–100°C. Kinetic studies (e.g., varying molar ratios of piperazine:1,2-dichloroethane) identify rate-limiting steps. Green chemistry approaches, such as flow reactors, improve scalability and reduce waste .

Q. How do structural modifications influence receptor binding affinity in serotonin receptor studies?

Introducing electron-withdrawing groups (e.g., chloro) at the phenyl ring enhances 5-HT1A antagonism, while ethoxyethyl substitutions reduce affinity due to steric hindrance. Molecular docking simulations (e.g., AutoDock Vina) paired with SPR binding assays validate SAR hypotheses .

Q. What role does isomer differentiation play in pharmacological evaluations?

Isomers (e.g., ortho vs. para-chlorophenyl derivatives) exhibit distinct receptor selectivity. Raman-PCA analysis differentiates isomers by spectral variance (>99% explained by PC2–PC4), ensuring accurate bioactivity attribution .

Q. How can multivariate statistics improve identification in complex mixtures?

PCA-LDA of Raman spectra (peak positions 600–1600 cm⁻¹) discriminates this compound from co-eluting analogs. Machine learning models trained on spectral libraries enhance detection limits in forensic or metabolic studies .

Q. What challenges arise in designing in vitro assays for metabolic pathway analysis?

Phase I metabolism (e.g., cytochrome P450-mediated dechlorination) generates reactive intermediates that require trapping agents (e.g., glutathione). LC-MS/MS with stable isotope-labeled internal standards quantifies metabolites, while hepatocyte co-culture models improve translational relevance .

Properties

IUPAC Name |

1-(2-chloroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIPOMCACBNHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.